8-methoxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Overview
Description
8-methoxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C23H18O5 It is a derivative of benzo[c]chromen-6-one, featuring a methoxy group and a 4-methylphenyl-2-oxoethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the 4-methylphenyl-2-oxoethoxy substituent: This step can be carried out through etherification reactions, where the benzo[c]chromen-6-one core is reacted with 4-methylphenyl-2-oxoethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-methoxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-4-methyl-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
- 5,7-dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Uniqueness
8-methoxy-3-[2-(4-methylphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
8-methoxy-3-[2-(4-methylphenyl)-2-oxoethoxy]benzo[c]chromen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14-3-5-15(6-4-14)21(24)13-27-17-8-10-19-18-9-7-16(26-2)11-20(18)23(25)28-22(19)12-17/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCBTSFJKOPWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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